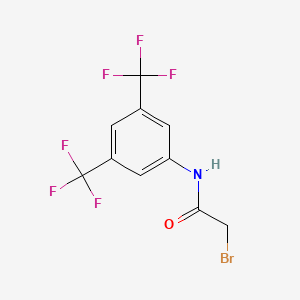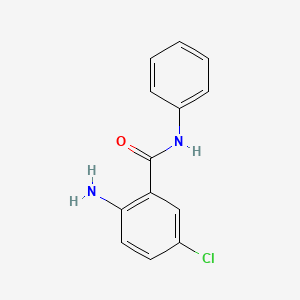
Benzanilide, 2-amino-5-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple regioselective reactions, including iodination, cyclization, and carboxylation steps, to achieve the desired structure. For example, a short synthesis approach for structurally related 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles highlights efficient regioselective reactions from Martius Yellow, showcasing the complexity and innovation in synthesizing chlorinated and amino-substituted benzanilides (Yang & Denny, 2002).
Molecular Structure Analysis
Structural determination of related compounds, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, involves comprehensive spectroscopic techniques, including NMR, IR, and UV/Vis spectroscopy, alongside X-ray diffraction analysis. Such studies reveal detailed insights into molecular conformations and tautomeric forms, demonstrating the intricate molecular architecture of these compounds (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Chemical Reactions and Properties
Reactions involving benzanilides, especially those substituted with chloro and amino groups, can lead to a variety of products depending on the reactants and conditions employed. For instance, the synthesis and transformation of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones illustrate the reactivity and versatility of these compounds. The procedures involve cyclization, oxidation, and condensation reactions, highlighting the chemical diversity attainable from benzanilide derivatives (Thomas, Gupta, & Gupta, 2003).
Physical Properties Analysis
The physical properties of "Benzanilide, 2-amino-5-chloro-" and related compounds can be deduced from studies on similar molecules. For instance, photophysical studies on benzo[a]phenoxazinium chlorides reveal how structural variations, such as amino and chloro substituents, affect their photostability and fluorescence. Such studies provide insights into the behavior of these compounds under various conditions, offering a deeper understanding of their physical characteristics (Raju et al., 2016).
Chemical Properties Analysis
The chemical properties of benzanilides, particularly those with amino and chloro substituents, are influenced by their ability to undergo various chemical reactions. For example, the reaction between aliphatic amines and p-benzoquinone or its chloro derivatives demonstrates the reactivity of such compounds, forming diverse products based on the nature of the amine and the specific conditions. This highlights the wide range of chemical behaviors exhibited by benzanilide derivatives, from reactivity with amines to interactions with other organic molecules (Yamaoka & Nagakura, 1971).
Aplicaciones Científicas De Investigación
Antitumor Evaluation and Molecular Modeling
Benzanilide derivatives have shown significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. Notably, compounds synthesized from 2-amino-5-chloro-benzanilide displayed considerable selectivity and potency in these applications. Quantitative Structure–Activity Relationship (QSAR) studies further enhanced the understanding of these compounds, guiding the development of more effective cancer treatments (Tomorowicz et al., 2020).
Histone Deacetylase Inhibition
New benzamide derivatives, including those based on 2-amino-5-chloro-benzanilide, have been synthesized and evaluated for their inhibitory activity against histone deacetylase, a crucial enzyme in epigenetic regulation. These compounds have shown varying degrees of effectiveness, with some demonstrating significant potential for further therapeutic development (Suzuki et al., 1999).
Anticonvulsant Activity
Studies have shown that 2- and 3-aminobenzanilides, which include 2-amino-5-chloro-benzanilide, possess anticonvulsant properties. These compounds have been tested against seizures induced by various methods in mice, with some derivatives demonstrating effectiveness comparable to established anticonvulsant drugs (Clark et al., 1986).
Antiproliferative Activity
Certain 2-amino-5-chloro-benzanilide derivatives have been identified for their potential in inhibiting the proliferation of tumor cells. These compounds, through various synthetic pathways, have exhibited notable activity against different human tumor cell lines, underscoring their potential as antitumor agents (Sławiński & Gdaniec, 2005).
Mosquito Larvicidal Effects
Derivatives of 2-amino-5-chloro-benzanilide have been investigated for their effectiveness in controlling mosquito populations. Some of these compounds have shown promising results in both laboratory and field studies, indicating potential applications in mosquito control strategies (Schaefer et al., 1978).
Propiedades
IUPAC Name |
2-amino-5-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLEKQYSCBIDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166668 |
Source


|
| Record name | Benzanilide, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-N-phenylbenzamide | |
CAS RN |
15949-49-2 |
Source


|
| Record name | Benzanilide, 2-amino-5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015949492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzanilide, 2-amino-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


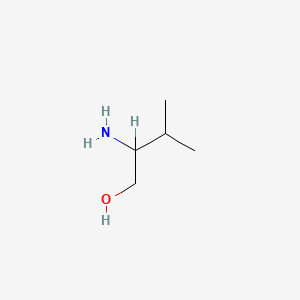
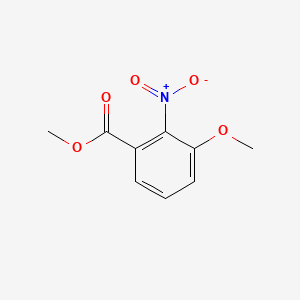
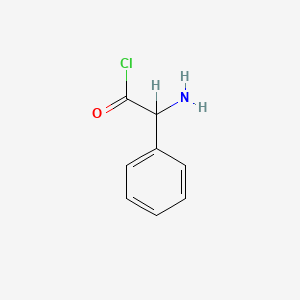
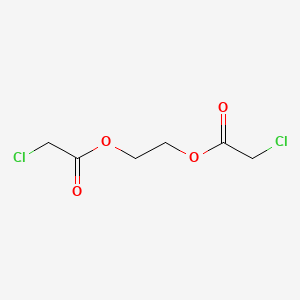
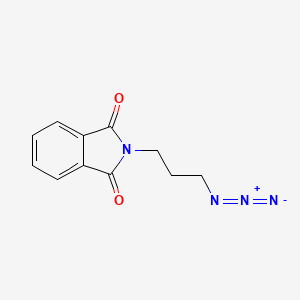

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

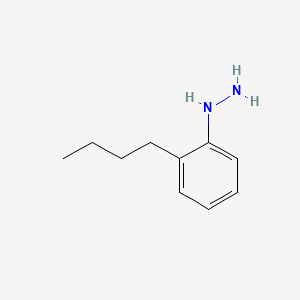
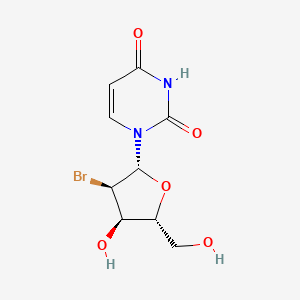
![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)
